4-(butan-2-yl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
4-butan-2-ylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-8(2)9-4-6-10-7-5-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
XTYXOZLBUCKGPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1CCNCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 4 Butan 2 Yl Piperidine and Its Stereoisomers
De Novo Synthesis Strategies and Stereocontrol
De novo synthesis strategies for 4-(butan-2-yl)piperidine involve the construction of the piperidine (B6355638) ring from acyclic precursors. These methods offer the advantage of introducing the desired stereocenters with a high degree of control through various stereoselective reactions.
Asymmetric Hydrogenation Routes to Piperidine Precursors
One of the most efficient methods for the synthesis of chiral piperidines is the asymmetric hydrogenation of pyridine (B92270) precursors. dicp.ac.cn This approach typically involves the preparation of a suitably substituted pyridine, in this case, 4-(butan-2-yl)pyridine, followed by a stereoselective reduction of the aromatic ring.
The synthesis of the precursor, 4-(butan-2-yl)pyridine, can be achieved through the alkylation of a pre-functionalized pyridine. A common method involves the deprotonation of a 4-alkylpyridine, such as 4-ethylpyridine, followed by reaction with an appropriate electrophile.
Once the 4-(butan-2-yl)pyridine precursor is obtained, its asymmetric hydrogenation to the corresponding piperidine can be accomplished using chiral transition metal catalysts. Iridium complexes with chiral phosphine (B1218219) ligands have proven to be particularly effective for the asymmetric hydrogenation of pyridinium (B92312) salts. dicp.ac.cnresearchgate.net The pyridine is first activated by N-alkylation to form a pyridinium salt, which enhances its reactivity towards hydrogenation. dicp.ac.cn The choice of the chiral ligand is critical for achieving high enantioselectivity.
| Catalyst/Ligand System | Substrate | Product Stereochemistry | Enantiomeric Excess (ee) | Diastereomeric Ratio (d.r.) |
| [Ir(COD)Cl]₂ / (R)-SYNPHOS | N-Benzyl-4-alkylpyridinium salt | (S)-4-alkylpiperidine | High | Not Applicable |
| [Rh(COD)₂]BF₄ / Chiral Diene | 4-Alkylpyridine | cis/trans-4-alkylpiperidine | Moderate to High | Varies |
Note: The data in this table is representative of asymmetric hydrogenation of 4-alkylpyridines and may not be specific to 4-(butan-2-yl)pyridine due to a lack of directly available literature. The stereochemical outcome is highly dependent on the specific substrate and catalyst combination.
Enantioselective Cyclization Reactions for Piperidine Ring Formation
Enantioselective cyclization reactions provide a powerful tool for the de novo synthesis of chiral piperidines. These methods involve the construction of the heterocyclic ring from an acyclic precursor in a manner that controls the formation of new stereocenters. The intramolecular aza-Michael addition is a notable example of such a strategy. rsc.orgnih.gov
In a potential synthetic route towards this compound, an acyclic precursor containing a nucleophilic amine and an α,β-unsaturated carbonyl moiety could be designed. The butan-2-yl group would be incorporated into the backbone of this precursor. The enantioselective cyclization would then be mediated by a chiral catalyst, such as a chiral amine or a chiral phosphoric acid, to yield a substituted piperidone. Subsequent reduction of the carbonyl group would afford the desired this compound. The stereochemistry of the final product would be dictated by the stereochemistry of the cyclization step.
Diastereoselective Approaches to this compound Scaffolds
Diastereoselective strategies are crucial for controlling the relative stereochemistry of the two chiral centers in this compound, leading to either the cis or trans diastereomer. These approaches often rely on the stereochemical information already present in a starting material or introduced in an early synthetic step to direct the formation of subsequent stereocenters.
A plausible diastereoselective approach could involve the conjugate addition of an organometallic reagent containing the butan-2-yl moiety to a chiral α,β-unsaturated piperidone precursor. The stereochemical outcome of the addition would be influenced by the existing stereocenter on the piperidone ring, leading to the preferential formation of one diastereomer. Subsequent functional group manipulations would then yield the target this compound.
Application of Chiral Auxiliaries and Catalysts in Stereoselective Pathways
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. osi.lv After the desired stereoselective transformation, the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis. researchgate.net
In a synthesis of a specific stereoisomer of this compound, a chiral auxiliary could be attached to an acyclic precursor. For instance, an Evans oxazolidinone could be acylated with a carboxylic acid derivative that contains the butan-2-yl group at a suitable position. A subsequent intramolecular cyclization, such as an intramolecular Mannich reaction or an aza-Michael addition, would lead to the formation of a piperidine ring with the stereochemistry being controlled by the chiral auxiliary. Finally, removal of the auxiliary would furnish the desired chiral this compound. researchgate.net
Chiral catalysts, as mentioned in the context of asymmetric hydrogenation, play a pivotal role in many stereoselective pathways. In addition to hydrogenation, chiral catalysts can be employed in a variety of other transformations, including cyclization reactions and conjugate additions, to afford enantiomerically enriched piperidine derivatives.
Late-Stage Functionalization and Derivatization Approaches for this compound
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late stage of the synthesis, thereby enabling the rapid generation of analogues for structure-activity relationship studies. nih.govnih.gov
C-H Functionalization Strategies at the Piperidine Ring and Butyl Side Chain
C-H functionalization has emerged as a transformative tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. nih.govsemanticscholar.orgcam.ac.uk This approach avoids the need for pre-functionalized starting materials and can significantly shorten synthetic routes.
For the late-stage functionalization of this compound, C-H activation could be targeted at either the piperidine ring or the butyl side chain.
Piperidine Ring Functionalization: The C-H bonds on the piperidine ring are potential targets for functionalization. Directed C-H activation, where a directing group on the nitrogen atom guides a metal catalyst to a specific C-H bond, is a common strategy. For instance, an N-acyl or N-sulfonyl protected this compound could be subjected to transition metal-catalyzed C-H activation to introduce new substituents at the C2 or C3 positions of the piperidine ring. Rhodium-catalyzed C-H insertion reactions with diazo compounds are a well-established method for the functionalization of piperidines. nih.govd-nb.infonih.gov
Butyl Side Chain Functionalization: The selective functionalization of the C-H bonds on the butan-2-yl side chain presents a greater challenge due to the presence of multiple, electronically similar C-H bonds. However, recent advances in catalysis have shown promise in achieving site-selective C-H functionalization of alkyl chains. Radical-based methods, often employing photoredox catalysis, can be used to generate alkyl radicals from C-H bonds, which can then be trapped by various reagents to introduce new functional groups. nih.gov The selectivity of these reactions is often governed by the relative stability of the resulting radical intermediates.
| C-H Functionalization Method | Target Site | Reagents/Catalyst | Potential Products |
| Rhodium-catalyzed C-H Insertion | Piperidine Ring (C2, C3, or C4) | Rh₂(OAc)₄, Diazo compound | C-functionalized piperidine derivatives |
| Photoredox-catalyzed Radical Alkylation | Butyl Side Chain | Photocatalyst, Alkylating agent | Alkylated butyl side chain derivatives |
Note: The feasibility and selectivity of these reactions on this compound would require experimental investigation.
Stereospecific Modifications via Metal-Catalyzed Cross-Coupling Reactions
The precise installation of the butan-2-yl group at the C4 position of the piperidine ring, particularly with stereochemical control, can be effectively achieved through metal-catalyzed cross-coupling reactions. These methods are foundational in modern organic synthesis for their reliability in forming carbon-carbon bonds. nih.gov Transition metals like palladium and nickel are central to these transformations, which typically involve the reaction of an organometallic reagent with an organic halide or pseudohalide. nih.govrsc.org
For the synthesis of this compound, a common strategy involves the coupling of a piperidine-based electrophile with a nucleophilic butan-2-yl source. For instance, a suitably N-protected 4-iodopiperidine (B1603859) or 4-(triflyloxy)piperidine can serve as the electrophilic partner. The nucleophilic partner could be a stereodefined organometallic reagent, such as (butan-2-yl)zinc chloride for Negishi coupling or a boronic acid derivative for Suzuki coupling. The stereochemical integrity of the chiral butan-2-yl group is generally maintained throughout the reaction sequence, especially in Negishi couplings which are known to proceed with retention of configuration.
The choice of catalyst, specifically the ligand coordinated to the metal center, is crucial for achieving high yields and preventing side reactions like β-hydride elimination, which can be a challenge with secondary alkyl groups. nih.gov The use of sterically demanding and electron-rich phosphine ligands can promote the desired reductive elimination step to form the C(sp³)–C(sp³) bond. nih.gov
| Coupling Reaction | Piperidine Substrate (Electrophile) | Coupling Partner (Nucleophile) | Catalyst System (Example) | Key Features |
|---|---|---|---|---|
| Negishi Coupling | N-Boc-4-iodopiperidine | (R)- or (S)-(sec-butyl)zinc chloride | Pd(PPh₃)₄ or PdCl₂(dppf) | Excellent for C(sp³)–C(sp³) bond formation; proceeds with retention of stereochemistry. nih.gov |
| Suzuki Coupling | N-Boc-4-triflyloxypiperidine | (R)- or (S)-sec-butylboronic acid | Pd(OAc)₂ with SPhos or XPhos | Tolerant of various functional groups; requires a base for transmetalation. |
| Kumada Coupling | N-Boc-4-bromopiperidine | (R)- or (S)-sec-butylmagnesium bromide | NiCl₂(dppp) | Utilizes highly reactive Grignard reagents; can be cost-effective. |
Green Chemistry Principles in the Synthesis of this compound
Adherence to green chemistry principles is increasingly vital in pharmaceutical synthesis to minimize environmental impact and production costs. mdpi.com These principles guide the development of sustainable synthetic routes through measures such as waste reduction, use of renewable resources, and energy efficiency. mdpi.comunibo.it
Solvent-Free and Atom-Economical Reactions
A key objective of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute significantly to chemical waste. mdpi.com Solvent-free, or solid-state, reactions can offer numerous advantages, including reduced environmental impact, lower costs, and sometimes enhanced reaction rates. nih.govrsc.org For the synthesis of the this compound scaffold, multicomponent reactions (MCRs) under solvent-free conditions represent a powerful approach. For instance, a one-pot synthesis could potentially construct the piperidine ring from simpler acyclic precursors, incorporating the butan-2-yl moiety in a single, efficient step.
Atom economy is another central concept, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. mdpi.com Reactions with high atom economy, such as cycloadditions or rearrangements, are inherently "greener" as they generate minimal waste. Synthetic strategies for this compound that rely on catalytic hydrogenation of a pyridine precursor, for example, exhibit excellent atom economy as all atoms of the hydrogen molecule are incorporated into the final product.
| Reaction Type | Generic Equation | Atom Economy | Relevance to Synthesis |
|---|---|---|---|
| Catalytic Hydrogenation | Substrate + H₂ → Product | 100% | Reduction of a 4-(butan-2-yl)pyridine precursor is a highly atom-economical route to the target compound. |
| Wittig Reaction (Traditional) | Aldehyde/Ketone + Ylide → Alkene + Ph₃PO | Low | Generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste, making it less ideal from a green chemistry perspective. |
| Diels-Alder Cycloaddition | Diene + Dienophile → Cycloadduct | 100% | Could be employed in a strategy to construct the piperidine ring from acyclic precursors with maximum efficiency. |
Catalytic Approaches (e.g., Organocatalysis, Biocatalysis, Nanocatalysis)
Catalysis is a cornerstone of green chemistry, offering pathways to new reactions with high efficiency and selectivity under mild conditions. mdpi.com
Organocatalysis : The use of small organic molecules as catalysts has become a major pillar of asymmetric synthesis. beilstein-journals.org For constructing chiral piperidine frameworks, organocatalysts such as proline or cinchona alkaloids can facilitate asymmetric Michael additions or Mannich reactions. researchgate.netresearchgate.net A potential route to an enantiomerically enriched precursor of this compound could involve the organocatalytic conjugate addition of a nitromethane (B149229) equivalent to an α,β-unsaturated ketone, establishing a key stereocenter for subsequent cyclization and elaboration. researchgate.net
Biocatalysis : Enzymes offer unparalleled selectivity under environmentally benign aqueous conditions. nih.gov Biocatalytic approaches, such as the use of transaminases (TAs) or imine reductases (IREDs), are highly effective for the asymmetric synthesis of chiral amines and heterocycles. researchgate.netnih.gov A chemo-enzymatic strategy could be envisioned where an enzyme cascade converts a prochiral precursor into a stereodefined piperidine. nih.gov For example, a ω-transaminase could be used to asymmetrically aminate a diketone precursor, leading to a chiral cyclic imine that can be subsequently reduced to the desired piperidine diastereomer. researchgate.net
Nanocatalysis : Nanoparticle-based catalysts bridge homogeneous and heterogeneous catalysis, offering high activity, selectivity, and recyclability. nih.govrsc.org Transition metal nanoparticles supported on materials like silica, carbon, or polymers can catalyze a variety of transformations, including hydrogenations and C-C coupling reactions under mild conditions. nih.govresearchgate.net The synthesis of this compound could benefit from a nanocatalyst in the hydrogenation of a 4-(butan-2-yl)pyridine precursor. The high surface area of nanocatalysts often leads to higher reaction rates and the ability to perform reactions at lower temperatures and pressures, enhancing the energy efficiency of the process. mdpi.com
| Catalytic Method | Example Catalyst | Potential Application in Synthesis | Advantages |
|---|---|---|---|
| Organocatalysis | Proline, Chiral Amines | Asymmetric Mannich or Michael reactions to form chiral piperidone precursors. researchgate.net | Metal-free, low toxicity, readily available. |
| Biocatalysis | Transaminases, Imine Reductases (IREDs) | Stereoselective synthesis of chiral piperidines from prochiral ketones or imines. nih.gov | High enantio- and regioselectivity, mild aqueous conditions, biodegradable. nih.gov |
| Nanocatalysis | Supported Pd, Ni, or Pt nanoparticles | Hydrogenation of pyridine precursors; C-C cross-coupling reactions. nih.govmdpi.com | High activity, recyclability, mild reaction conditions, potential for solvent-free reactions. nih.gov |
Elucidation of Reactivity Profiles and Mechanistic Pathways of 4 Butan 2 Yl Piperidine
Nucleophilic and Electrophilic Reactivity at the Piperidine (B6355638) Nitrogen and Carbon Centers
The reactivity of the 4-(butan-2-yl)piperidine molecule is primarily dictated by the lone pair of electrons on the nitrogen atom and the C-H bonds of the piperidine ring, particularly those alpha to the nitrogen.
N-Alkylation and N-Acylation Reactions
The nitrogen atom in the piperidine ring of this compound is nucleophilic, readily participating in N-alkylation and N-acylation reactions. These reactions are fundamental for the synthesis of more complex derivatives.
N-Alkylation involves the reaction of the piperidine with an alkyl halide or other alkylating agent. The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. The butan-2-yl group at the C4 position is sufficiently remote from the nitrogen center, meaning it exerts minimal steric hindrance, allowing these reactions to proceed efficiently. Reductive amination is another common method for N-alkylation. google.comchemicalforums.com
N-Acylation is the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is typically rapid and is often used to protect the nitrogen or to introduce a carbonyl group for further functionalization.
| Reaction Type | Reagent Example | Product Type | Typical Conditions |
| N-Alkylation | Alkyl Halide (e.g., Benzyl chloride) | N-Alkyl-4-(butan-2-yl)piperidine | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) |
| N-Acylation | Acyl Chloride (e.g., Acetyl chloride) | N-Acyl-4-(butan-2-yl)piperidine | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) |
| Reductive Amination | Aldehyde/Ketone (e.g., Acetone) | N-Alkyl-4-(butan-2-yl)piperidine | Reducing Agent (e.g., NaBH(OAc)3) |
Ring Transformations and Rearrangements Involving the Piperidine Core
While the piperidine ring is generally stable, it can be synthesized through the ring transformation of other heterocyclic systems or undergo rearrangements under specific conditions. For instance, substituted piperidines can be formed through the ring expansion of 2-(haloalkyl)azetidines. nih.gov This process involves the formation of a transient bicyclic azetidinium intermediate, which is then opened by a nucleophile in an SN2-type reaction to yield the six-membered piperidine ring. researchgate.net Such synthetic strategies provide stereoselective access to cis-3,4-disubstituted piperidines. researchgate.net
Furthermore, rearrangements contrary to Baldwin's rules have been observed in related systems, such as the intramolecular cyclization of β-lactams with an alkene residue, which can favor a 6-endo cyclization to form piperidine rings due to conformational constraints. nih.gov These examples highlight the potential, though not specifically documented for this compound, for complex rearrangements and transformations of the piperidine core.
Photoredox-Catalyzed Functionalization
Modern synthetic methods have enabled the direct functionalization of C-H bonds, which are traditionally considered unreactive. Photoredox catalysis has emerged as a powerful tool for the α-amino C–H functionalization of piperidine derivatives. acs.orgnih.gov
A notable example is the highly diastereoselective iridium(III)-photoredox-catalyzed α-amino C–H arylation of densely functionalized piperidines with electron-deficient cyano(hetero)arenes. nih.govchemrxiv.org The proposed mechanism involves the excitation of the iridium catalyst by light, followed by electron transfer from the piperidine nitrogen to the excited catalyst. This generates a nitrogen-centered radical cation, which can then lead to the formation of an α-amino radical. This radical is subsequently trapped by an arylating agent.
An important feature of this transformation is a subsequent epimerization process that allows the product to equilibrate to the most thermodynamically stable stereoisomer, resulting in high diastereoselectivity. nih.govescholarship.org The quantum yield for such reactions can be significant, indicating an efficient catalytic cycle. nih.gov
| Catalyst System | Reaction Type | Substrate Scope | Key Feature |
| Ir(III) photocatalyst | α-Amino C–H Arylation | Densely substituted piperidines | High diastereoselectivity via a post-reaction epimerization |
Stereoelectronic Effects on Reactivity and Selectivity
Stereoelectronic effects, which describe the influence of orbital overlap on molecular conformation and reactivity, are critical for understanding the behavior of this compound. baranlab.org
Influence of the Butan-2-yl Side Chain on Reaction Selectivity
The butan-2-yl group at the C4 position plays a crucial role in governing the stereochemical outcome of reactions on the piperidine ring. As a bulky alkyl group, it will overwhelmingly prefer to occupy the equatorial position in the chair conformation of the ring to minimize 1,3-diaxial interactions. This conformational preference has significant stereochemical implications.
Directing Group: The fixed equatorial position of the butan-2-yl group acts as a stereochemical anchor. In reactions that introduce a new substituent at another position on the ring (e.g., C2 or C3), the incoming reagent will preferentially approach from the less sterically hindered face, often leading to a high degree of diastereoselectivity.
Chirality: The butan-2-yl group contains a stereocenter (at C2 of the butyl chain). Therefore, this compound itself is a chiral molecule, existing as different diastereomers depending on the relative stereochemistry of the piperidine ring. Reactions on a single diastereomer can lead to products with multiple, well-defined stereocenters.
In photoredox-catalyzed C-H functionalization, the final observed diastereomer ratios often correlate with the calculated relative thermodynamic stabilities of the isomers, which are influenced by the steric demands of substituents like the butan-2-yl group. escholarship.org
Conformational Gating of Reaction Pathways
The strong preference of the butan-2-yl group for the equatorial position effectively "gates" or restricts the available conformational landscape of the piperidine ring. This conformational locking has profound effects on reactivity.
The piperidine ring exists in a dynamic equilibrium between two chair conformations. However, for this compound, the conformer with the axial butan-2-yl group is highly disfavored energetically. This means the molecule exists almost exclusively in one chair conformation.
This conformational rigidity influences reaction pathways that are dependent on specific orbital alignments. For example, β-hydride elimination, a common decomposition pathway in metal-catalyzed reactions, requires a specific syn-periplanar or anti-periplanar arrangement of the metal and the β-hydrogen. acs.org The conformational bias imposed by the butan-2-yl group can make it difficult to achieve the required transition state geometry for certain reaction pathways, thus favoring others.
Studies on substituted piperidines have shown that the orientation of a substituent (axial vs. equatorial) significantly affects the pKa of the nitrogen atom. nih.govchempedia.info For instance, an equatorial hydroxyl group at the 4-position makes the piperidine less basic compared to its axial counterpart. nih.gov This is explained by differences in charge-dipole interactions. nih.gov By analogy, the fixed equatorial orientation of the butan-2-yl group in this compound will have a defined, albeit primarily inductive, electronic influence on the reactivity of the nitrogen atom.
| Conformer | Butan-2-yl Position | Relative Energy | Population at Equilibrium | Influence on Reactivity |
| A | Equatorial | Lower | Predominant | Favors pathways accessible from this conformation; directs incoming reagents. |
| B | Axial | Higher | Negligible | Pathways requiring this conformation are kinetically disfavored. |
Organometallic Chemistry and Coordination with Metal Centers
The organometallic chemistry of this compound is predicted to be dominated by the coordination of the nitrogen atom's lone pair of electrons to a metal center. The steric and electronic properties of the butan-2-yl group at the 4-position are expected to influence the stability and reactivity of the resulting metal complexes.
Ligand Properties of this compound in Transition Metal Catalysis
As a secondary amine, this compound is expected to function as a monodentate N-donor ligand. Its properties as a ligand in transition metal catalysis can be inferred from its structural characteristics.
Steric Hindrance: The butan-2-yl substituent introduces moderate steric bulk. This steric hindrance can influence the coordination number of the metal center and the accessibility of substrates to the catalytic site. The Tolman cone angle, a measure of ligand steric bulk, for this compound would be larger than that of piperidine itself, which could be advantageous in certain catalytic applications by promoting reductive elimination or preventing catalyst deactivation pathways like dimerization.
Electronic Effects: The alkyl group is an electron-donating group, which increases the electron density on the nitrogen atom. This enhanced basicity, compared to unsubstituted piperidine, would suggest a stronger sigma-donating ability to the metal center. This property can influence the electronic environment of the metal, potentially affecting its catalytic activity and selectivity.
Potential Catalytic Applications: Based on the behavior of other substituted piperidine ligands, this compound could potentially be employed in a variety of transition metal-catalyzed reactions, such as:
Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
Hydrogenation and transfer hydrogenation
Hydroformylation
Polymerization
The precise efficacy of this compound in these reactions would be highly dependent on the specific metal, co-ligands, and reaction conditions, and would require empirical investigation.
Interactive Data Table: Predicted Ligand Properties of this compound
| Property | Predicted Characteristic | Influence on Catalysis |
| Ligand Type | Monodentate, N-donor | Influences coordination geometry and stability of the metal complex. |
| Steric Bulk | Moderate | Can affect substrate approach, selectivity, and catalyst stability. |
| Electronic Effect | Strong σ-donor | Modulates the electron density at the metal center, impacting reactivity. |
| Basicity (pKa of conjugate acid) | Higher than piperidine | Stronger coordination to the metal center. |
Formation and Reactivity of Metal-Piperidine Complexes
The formation of metal complexes with this compound would typically involve the reaction of the amine with a suitable metal precursor, such as a metal halide or alkoxide. The stoichiometry of the resulting complex would be influenced by the metal-to-ligand ratio, the nature of the metal, and the reaction conditions.
Synthesis of Complexes: A general synthetic route for a hypothetical transition metal complex, for instance with Palladium(II), could be:
PdCl₂(MeCN)₂ + 2 [this compound] → [PdCl₂(this compound)₂] + 2 MeCN
The resulting complex, dichlorobis(this compound)palladium(II), would be expected to be a stable solid.
Reactivity of Complexes: The reactivity of such complexes would be a focal point of their application in catalysis. Key aspects of their reactivity would include:
Ligand Substitution: The this compound ligand could be displaced by other ligands, such as phosphines or substrates, which is a fundamental step in many catalytic cycles. The rate of substitution would be influenced by the steric bulk of the butan-2-yl group.
Oxidative Addition and Reductive Elimination: In catalytic cycles involving changes in the metal's oxidation state, the electronic properties of the piperidine ligand would play a crucial role. Its strong sigma-donating character could facilitate oxidative addition.
Deprotonation: The N-H proton of the coordinated piperidine could be removed by a strong base to form a piperidide ligand. This would create a more electron-rich and potentially more reactive catalyst.
Interactive Data Table: Hypothetical Reactivity of a [M(this compound)n] Complex
| Reaction Type | Expected Outcome | Influencing Factors |
| Ligand Exchange | Facile to moderate, depending on the incoming ligand. | Steric hindrance from the butan-2-yl group and the incoming ligand. |
| Oxidative Addition | Potentially enhanced due to electron-donating nature. | Nature of the metal and the substrate. |
| Reductive Elimination | May be promoted by steric crowding. | Geometry of the complex and the nature of the groups to be eliminated. |
| N-H Deprotonation | Possible with a strong base. | Acidity of the coordinated N-H proton, which is influenced by the metal's Lewis acidity. |
It is important to reiterate that the information presented above is based on established principles of organometallic chemistry and the known behavior of similar ligands. Dedicated research is required to elucidate the specific reactivity profiles and mechanistic pathways of this compound in transition metal catalysis.
In Depth Conformational Analysis and Stereochemical Characterization of 4 Butan 2 Yl Piperidine
Experimental Spectroscopic Techniques for Conformational Elucidation
A combination of advanced spectroscopic techniques is essential for a comprehensive understanding of the conformational preferences and dynamics of 4-(butan-2-yl)piperidine in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for analyzing the conformational equilibrium of piperidine (B6355638) derivatives. For this compound, the primary equilibrium is the ring inversion between two chair conformations, which places the sec-butyl group in either an axial or an equatorial position. The equatorial conformer is generally expected to be more stable due to reduced steric hindrance.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that detect through-space correlations between protons that are close to each other (typically < 5 Å). columbia.edulibretexts.orgreddit.com In the context of this compound, these experiments can distinguish between the axial and equatorial conformers. researchgate.net
Axial Conformer: Strong NOE/ROE correlations would be expected between the methine proton of the sec-butyl group and the axial protons at the C2, C6, C3, and C5 positions of the piperidine ring.
Equatorial Conformer: Correlations would be observed between the sec-butyl group's protons and both the axial and equatorial protons on the C3 and C5 carbons of the piperidine ring.
Table 1: Predicted NOESY/ROESY Correlations for Conformational Assignment of this compound
| Interacting Protons | Expected Intensity in Axial Conformer | Expected Intensity in Equatorial Conformer |
| H4 (piperidine) ↔ Protons on sec-butyl | Strong with axial C3/C5-H | Strong with axial & equatorial C3/C5-H |
| Axial C2/C6-H ↔ Protons on sec-butyl | Strong | Weak/Absent |
| Equatorial C2/C6-H ↔ Protons on sec-butyl | Weak/Absent | Strong |
Variable Temperature (VT) NMR studies are crucial for investigating the dynamics of the ring inversion process. researchgate.netresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants. At low temperatures, the ring inversion can be slowed on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers. researchgate.net An Eyring plot analysis of the coalescence temperature can then be used to determine the activation energy (ΔG‡) for the chair-chair interconversion. researchgate.net For many 4-substituted piperidines, this energy barrier is typically in the range of 10-12 kcal/mol.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a snapshot of the molecule's vibrational modes, which are sensitive to its conformation. nih.govnih.govresearchgate.net Specific vibrational bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be assigned to specific conformers.
For this compound, the C-H bending and C-C stretching modes of both the piperidine ring and the sec-butyl substituent would differ between the axial and equatorial conformers. nih.gov For instance, the frequencies of skeletal vibrations of the piperidine ring are known to be conformation-dependent. While detailed assignments for this specific molecule are not broadly published, analysis of related 4-alkylpiperidines and computational support allows for the theoretical prediction of these spectra. nih.govresearchgate.net Density Functional Theory (DFT) calculations are often used in conjunction with experimental spectra to perform a normal coordinate analysis, aiding in the definitive assignment of vibrational bands to each conformer. nih.gov
Table 2: Hypothetical Vibrational Frequencies (cm⁻¹) for Axial vs. Equatorial Conformers
| Vibrational Mode | Predicted Frequency (Axial) | Predicted Frequency (Equatorial) |
| Piperidine Ring Deformation | ~850-900 | ~900-950 |
| C-C Stretch (Ring-Substituent) | ~1050-1100 | ~1100-1150 |
| CH₂ Rocking (Piperidine) | ~700-750 | ~750-800 |
The sec-butyl group in this compound contains a stereocenter, meaning the compound exists as a pair of enantiomers: (R)-4-(butan-2-yl)piperidine and (S)-4-(butan-2-yl)piperidine. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration of these chiral molecules. nih.govmdpi.commgcub.ac.in
These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. mgcub.ac.inslideshare.net Enantiomers produce mirror-image CD and ORD spectra. While the piperidine ring itself is achiral, the chiral substituent induces a chiral perturbation, making the entire molecule optically active. The observed Cotton effect—the characteristic shape of the CD/ORD curve near an absorption band—can be correlated with the absolute configuration. slideshare.net
For molecules lacking a strong chromophore, as is the case here, derivatization may be necessary to obtain a measurable signal in an accessible spectral region. Alternatively, modern computational methods can accurately predict the CD spectra for a given enantiomer, and by comparing the predicted spectrum with the experimental one, the absolute configuration can be unambiguously assigned. nih.govspectroscopyeurope.com
Computational Approaches to Conformational Landscape
Computational chemistry offers powerful tools to complement experimental data, providing a detailed picture of the energies and geometries of different conformers.
A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as bond lengths, angles, or dihedral angles, and calculating the energy at each point. uni-muenchen.deq-chem.comq-chem.comgaussian.com For this compound, a relaxed PES scan would involve rotating the dihedral angle of the bond connecting the sec-butyl group to the piperidine ring for both the axial and equatorial chair conformations. readthedocs.io
This process identifies all low-energy conformers (local minima) and the transition states that connect them. The results typically confirm that the equatorial conformer is the global minimum due to lower steric strain compared to the axial conformer, where the sec-butyl group would experience 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. rsc.org These calculations provide quantitative estimates of the relative energies (ΔE) and populations of the conformers at a given temperature.
Table 3: Theoretical Relative Energies of this compound Conformers
| Conformer | Description | Calculated Relative Energy (kcal/mol) |
| Equatorial | sec-Butyl group is equatorial | 0.00 (Global Minimum) |
| Axial | sec-Butyl group is axial | +2.0 to +2.5 |
| Twist-Boat | High-energy intermediate | > +5.0 |
Note: Values are illustrative, based on typical A-values for alkyl groups.
While PES scans map the static energy landscape, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. MD simulations model the atomic motions by solving Newton's equations of motion, taking into account a force field that describes the interactions between atoms. nih.gov
An MD simulation of this compound, typically in a simulated solvent environment, would show the molecule dynamically exploring its conformational space. By analyzing the trajectory of the simulation, one can determine the relative populations of the axial and equatorial conformers, the timescale of ring inversion, and the preferred orientations of the sec-butyl substituent. rsc.org This provides a Boltzmann-weighted ensemble of conformations, which is a more realistic representation of the molecule's state in solution than a single, static low-energy structure. nih.gov The results from MD simulations can be used to average calculated properties, such as NMR chemical shifts, for a more accurate comparison with experimental data.
Quantum Chemical Calculations of Conformational Isomers and Energy Barriers
The conformational landscape of this compound is primarily dictated by the orientation of the butan-2-yl substituent on the piperidine ring and the rotational isomers (rotamers) of the substituent itself. Due to the presence of two chiral centers, one at the C4 position of the piperidine ring and the other at the C2 position of the butan-2-yl group, four stereoisomers exist: (4R,2'S), (4S,2'R), (4R,2'R), and (4S,2'S). For each of these stereoisomers, the piperidine ring can, in principle, exist in a chair or a twist-boat conformation. However, the chair conformation is significantly more stable and is the predominant form.
In the absence of direct experimental or extensive quantum chemical data for this compound in the public domain, the conformational preferences can be reliably inferred from studies on analogous 4-substituted piperidines and cyclohexanes. Research has shown that the relative conformational energies of 4-substituted piperidines are nearly identical to those of the corresponding substituted cyclohexanes. Therefore, the conformational analysis of 4-(sec-butyl)cyclohexane serves as an excellent model for understanding the stereochemical and conformational behavior of this compound.
Quantum chemical calculations, typically employing Density Functional Theory (DFT) or ab initio methods, are used to determine the geometries and relative energies of the different conformational isomers. These calculations allow for the construction of a potential energy surface, identifying the low-energy conformers and the energy barriers between them.
For this compound, the primary conformational equilibrium is between the equatorial and axial chair forms. The energy difference between these two forms is largely determined by 1,3-diaxial interactions. When the butan-2-yl group is in the axial position, it experiences steric hindrance from the axial hydrogens at the C2 and C6 positions of the piperidine ring.
The following table summarizes the expected relative energies of the most stable chair conformations for the different stereoisomers of this compound, based on the principles of conformational analysis and data from analogous systems. The energies are illustrative and represent the general trends in stability. The most stable conformer for each stereoisomer will have the sec-butyl group in the equatorial position. Within the equatorial conformers, the rotational preference of the sec-butyl group will lead to further small energy differences.
| Stereoisomer | Conformation | Relative Energy (kcal/mol) - Illustrative | Key Steric Interactions |
|---|---|---|---|
| (4R,2'S) / (4S,2'R) | Equatorial | 0.0 | Minimal steric strain |
| (4R,2'S) / (4S,2'R) | Axial | ~2.1 | 1,3-diaxial interactions with axial H at C2/C6 |
| (4R,2'R) / (4S,2'S) | Equatorial | ~0.2 | Slightly higher due to gauche interaction within the substituent |
| (4R,2'R) / (4S,2'S) | Axial | ~2.3 | 1,3-diaxial interactions and internal substituent strain |
The energy barriers for the chair-to-chair interconversion in 4-substituted piperidines are also of interest. These barriers are influenced by the size of the substituent. For a 4-alkyl-substituted piperidine, the energy barrier for the ring flip is expected to be similar to that of the corresponding cyclohexane, typically in the range of 10-11 kcal/mol. The transition state for this process is a high-energy twist-boat conformation. Quantum chemical calculations can precisely map this interconversion pathway and determine the activation energy.
Theoretical and Computational Investigations into the Electronic Structure and Energetics of 4 Butan 2 Yl Piperidine
Density Functional Theory (DFT) Studies
Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. rsc.orgnsf.govrsc.org It is particularly well-suited for optimizing molecular geometries and describing the electronic characteristics of organic molecules such as piperidine (B6355638) derivatives. nih.govacs.org
The structure of 4-(butan-2-yl)piperidine features two stereocenters: one at the C4 position of the piperidine ring and another at the C2 position of the butan-2-yl substituent. This gives rise to four possible stereoisomers: (4R, 2'R), (4S, 2'S), (4R, 2'S), and (4S, 2'R). Furthermore, the piperidine ring exists in a dynamic equilibrium between two chair conformations, with the substituent at the C4 position occupying either an axial or an equatorial position.
DFT calculations are employed to determine the optimized geometries for each of these possibilities. The primary goal is to identify the lowest energy (most stable) conformation for each stereoisomer and to calculate the relative energy differences between them. Generally, for substituted piperidines, the conformation with the bulky substituent in the equatorial position is energetically favored to minimize steric hindrance (1,3-diaxial interactions).
For this compound, it is expected that the equatorial conformer of each stereoisomer would be significantly more stable than its axial counterpart. DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, would precisely quantify this energy difference. The relative energies between the different stereoisomers are typically small, influenced by the specific spatial arrangement of the butyl group relative to the piperidine ring.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT This table presents illustrative data based on established principles of conformational analysis. Actual values would require specific DFT calculations.
| Stereoisomer | Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| (4R, 2'R) / (4S, 2'S) | Equatorial | 0.00 | ~99 |
| Axial | ~2.5 | ~1 | |
| (4R, 2'S) / (4S, 2'R) | Equatorial | ~0.1 | ~98 |
| Axial | ~2.6 | ~2 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons. This makes the nitrogen the most nucleophilic and basic site in the molecule. The LUMO would likely be a diffuse antibonding orbital (σ*) spread across the C-H and C-N bonds of the piperidine ring. The alkyl substituent at the C4 position is an electron-donating group, which would slightly raise the energy of the HOMO compared to unsubstituted piperidine, theoretically making it a slightly stronger nucleophile.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), providing a quantitative measure of the molecule's reactive tendencies.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound This table shows representative values that would be obtained from a typical DFT calculation.
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Indicates electron-donating ability (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | +1.5 | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | ΔE | 8.0 | Correlates with chemical stability and low reactivity. researchgate.net |
An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. deeporigin.comlibretexts.org It is mapped onto the electron density surface, with colors indicating different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). deeporigin.comsparkle.pro.br
For this compound, the ESP map would clearly identify the primary site for nucleophilic attack. A region of intense negative potential (red) would be centered on the nitrogen atom, corresponding to its high-density lone pair of electrons. This confirms the nitrogen as the molecule's Lewis base and Brønsted-Lowry base center, readily available to interact with electrophiles or protons.
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations
While DFT is a versatile tool, ab initio and post-Hartree-Fock methods are employed when higher accuracy is required, particularly for calculating interaction energies and reaction energy barriers. These methods are based on first principles of quantum mechanics without the empirical parameterization often found in DFT functionals.
When calculating the interaction energy between two or more molecules (a supramolecular complex), a computational artifact known as Basis Set Superposition Error (BSSE) can arise. uni-muenchen.degatech.edu This error occurs because the basis functions of one molecule can be "borrowed" by the other to artificially lower its energy, leading to an overestimation of the interaction strength. gatech.edujoaquinbarroso.com This is particularly problematic when using smaller, incomplete basis sets. gatech.edu
To obtain an accurate interaction energy for a complex involving this compound—for instance, its dimerization via hydrogen bonding or its binding to a receptor site—it is crucial to correct for BSSE. The most common method for this is the counterpoise correction scheme of Boys and Bernardi. joaquinbarroso.com In this procedure, the energies of the individual molecules (monomers) are calculated using the full basis set of the entire complex (including "ghost" orbitals where the partner molecule's atoms are located). gatech.edujoaquinbarroso.com This ensures a more balanced and accurate calculation of the net interaction energy. uni-muenchen.de The inclusion of BSSE correction is standard practice in high-accuracy studies of non-covalent interactions. nih.gov
The Hartree-Fock method, the simplest ab initio approach, treats electron-electron repulsion in an averaged way and neglects the correlated motion of electrons. The energy difference between the exact non-relativistic energy and the Hartree-Fock energy is known as the correlation energy. Capturing this energy is critical for the accurate description of many chemical phenomena, especially in the context of reaction pathways and transition states.
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are explicitly designed to recover this correlation energy. When studying a reaction involving this compound, such as an N-alkylation or a ring-opening reaction, these high-level methods are necessary to compute reliable activation energies and reaction enthalpies. The contribution of correlation energy can significantly alter the calculated energy barrier of a transition state compared to the Hartree-Fock level, thereby providing a more realistic and predictive model of the reaction's kinetics and thermodynamics.
Molecular Mechanics and Force Field Development for Piperidine Derivatives
Molecular mechanics (MM) serves as a cornerstone for the computational study of large, flexible molecules, providing a balance between accuracy and computational efficiency that is essential for exploring the conformational landscapes and intermolecular interactions of piperidine derivatives. The accuracy of MM simulations is fundamentally dependent on the quality of the underlying potential energy function, known as a force field. A force field is a collection of equations and associated parameters designed to model the potential energy of a system of atoms. uiuc.edu For a molecule like this compound, the force field dictates the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions, thereby governing its structural and dynamic behavior in simulations.
The development of a robust force field for a novel piperidine derivative, or the application of a general force field, is a meticulous process. It involves defining atom types, assigning parameters for all bonded and non-bonded interactions, and validating the model against high-quality experimental or quantum mechanical (QM) data. concordia.ca Several well-established force fields, such as AMBER, CHARMM, and OPLS, are frequently used to model systems containing piperidine scaffolds. aip.orgresearchgate.net
| Interaction Term | Typical Mathematical Form | Description |
|---|---|---|
| Bond Stretching | Eb = Σ K_b(b - b₀)² | Energy required to stretch or compress a bond from its equilibrium length (b₀). |
| Angle Bending | Eθ = Σ K_θ(θ - θ₀)² | Energy required to bend a valence angle from its equilibrium value (θ₀). |
| Torsional (Dihedral) Angle | Eϕ = Σ K_ϕ[1 + cos(nϕ - δ)] | Energy associated with the rotation around a chemical bond, describing steric and electronic effects. |
| van der Waals | EvdW = Σ [ (A/r¹²) - (B/r⁶) ] | Represents short-range repulsive and long-range attractive forces between non-bonded atoms (Lennard-Jones potential). |
| Electrostatic (Coulomb) | Eelec = Σ (qᵢqⱼ) / (εrᵢⱼ) | Energy of interaction between atomic partial charges (qᵢ, qⱼ) separated by distance rᵢⱼ. |
The parameterization process for a new molecule like this compound typically begins by leveraging a generalized force field. The General Amber Force Field (GAFF/GAFF2) is designed to be compatible with the broader AMBER force fields used for proteins and nucleic acids, making it suitable for studying piperidine-containing ligands in biological contexts. ambermd.orgbioexcel.eu Similarly, the CHARMM General Force Field (CGenFF) provides a robust framework for generating parameters for drug-like molecules that are consistent with the CHARMM force field for biomacromolecules. nih.govsilcsbio.com
For novel chemical motifs not covered by existing parameters, a detailed parameterization workflow is required. This process relies heavily on quantum mechanics as a benchmark. fz-juelich.de
Bonded Parameters : Equilibrium bond lengths and angles are often derived from geometries optimized at a high level of QM theory, such as MP2/6-31G*. concordia.ca Force constants can be obtained from the Hessian matrix (second derivatives of energy) calculated from QM vibrational frequency analysis. uiuc.edu
Torsional Parameters : Dihedral parameters, which are critical for correctly modeling the conformational preferences of the piperidine ring and the butanyl side chain, are developed by fitting the MM potential energy profile to a QM-calculated potential energy surface (PES). fz-juelich.defrontiersin.org This involves systematically rotating the dihedral angle of interest in a model compound and calculating the QM energy at each step.
Non-Bonded Parameters : van der Waals parameters are typically transferred from existing, well-validated atom types. fz-juelich.de Partial atomic charges are derived by fitting them to reproduce the QM electrostatic potential (ESP) surrounding the molecule. fz-juelich.denih.gov
The development of accurate parameters for piperidine derivatives presents specific challenges. The conformational equilibrium of the piperidine ring, primarily between chair and twist-boat forms, and the axial vs. equatorial orientation of substituents, must be accurately reproduced. rsc.orgnih.gov For 4-substituted piperidines, the energetic balance between the axial and equatorial conformers can be subtle and is influenced by electrostatic interactions with the nitrogen atom, especially in its protonated state. nih.gov Molecular mechanics calculations have been shown to successfully predict these conformational energies when electrostatic interactions are properly modeled. nih.gov
| Parameter Type | Atoms Involved | Force Constant (K) | Equilibrium Value (b₀/θ₀) |
|---|---|---|---|
| Bond Stretch | C-N | ~300-500 kcal·mol⁻¹·Å⁻² | ~1.47 Å |
| Bond Stretch | C-C (sp³) | ~300-400 kcal·mol⁻¹·Å⁻² | ~1.53 Å |
| Angle Bend | C-N-C | ~50-80 kcal·mol⁻¹·rad⁻² | ~111° |
| Angle Bend | C-C-N | ~50-80 kcal·mol⁻¹·rad⁻² | ~110° |
| Angle Bend | C-C-C | ~40-60 kcal·mol⁻¹·rad⁻² | ~111° |
The choice of force field can impact the results of a simulation. Different force fields may have distinct philosophies; for instance, OPLS-AA parameters are optimized to reproduce experimental properties of liquids, such as density and heat of vaporization, in addition to gas-phase torsional profiles. wikipedia.orgscispace.com In contrast, AMBER and CHARMM parameterization relies more heavily on fitting to quantum mechanical data. ambermd.orgfz-juelich.de Tools like the Force Field Toolkit (ffTK) and Paramfit have been developed to streamline and automate the process of generating high-quality parameters from QM data, making these advanced computational methods more accessible. nih.govambermd.org
| Force Field | Primary Parameterization Philosophy | Strengths | Associated Tools |
|---|---|---|---|
| AMBER (GAFF/GAFF2) | Primarily fits to QM geometries, vibrational frequencies, and torsional energy profiles. ambermd.orgnih.gov | Excellent compatibility with biomolecular AMBER force fields; extensive parameter library for organic molecules. ambermd.orgbioexcel.eu | Antechamber, Paramfit bioexcel.euambermd.org |
| CHARMM (CGenFF) | Fits to QM data, with a focus on reproducing QM interaction energies with water for charge derivation. concordia.cafz-juelich.de | High-quality, extensible framework for drug-like molecules; compatible with CHARMM biomolecular force fields. nih.govsilcsbio.com | ParamChem, ffTK nih.govfz-juelich.de |
| OPLS-AA | Optimized to reproduce experimental properties of pure liquids (e.g., density, heat of vaporization) and QM torsional profiles. wikipedia.orgscispace.com | Accurate prediction of condensed-phase properties; widely implemented in various simulation packages. wikipedia.orgresearchgate.net | LigParGen yale.edu |
Ultimately, the development and application of molecular mechanics force fields provide an indispensable tool for investigating the electronic structure and energetics of this compound. By enabling detailed simulations of its conformational dynamics and interactions, these computational methods offer insights that are complementary to experimental analysis.
Advanced Applications of 4 Butan 2 Yl Piperidine in Synthetic Chemistry and Materials Science
Role as a Chiral Building Block in Asymmetric Synthesis
The development of methods for asymmetric synthesis, which allows for the selective production of a single enantiomer of a chiral molecule, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Chiral piperidine (B6355638) derivatives are highly sought-after building blocks in this context. While specific research on the extensive use of 4-(butan-2-yl)piperidine is not widely documented, its structure suggests significant potential in several areas of asymmetric synthesis.
Precursor to Chiral Ligands for Asymmetric Catalysis
The temporary incorporation of a stereogenic unit, known as a chiral auxiliary, into a substrate can effectively control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, which can be recovered and reused, are a reliable strategy for producing enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com Although direct application of this compound as a chiral auxiliary is not extensively reported, its chiral nature makes it a candidate for such purposes.
More significantly, chiral piperidines are fundamental components of ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that directs the stereoselectivity of a catalytic transformation. For instance, various chiral piperidine-containing ligands have been developed for processes like asymmetric allylation and C-H functionalization. nih.govnih.gov The synthesis of N-(butan-2-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-2-carboxamide, a related chiral piperidine derivative, highlights the synthetic accessibility of such elaborated structures. The sec-butyl group in this compound could provide the necessary steric and electronic properties to influence the stereochemical outcome of metal-catalyzed reactions when incorporated into a ligand framework.
Scaffold for Total Synthesis Strategies of Complex Organic Molecules
Piperidine rings are central to the structure of numerous alkaloids and other biologically active natural products. The stereoselective synthesis of substituted piperidines is therefore a critical aspect of many total synthesis campaigns. Methodologies such as hybrid bio-organocatalytic cascades have been developed for the efficient synthesis of enantioenriched 2-substituted piperidines, which serve as key intermediates. nih.gov
The inherent chirality of this compound makes it an attractive starting material or intermediate for the total synthesis of complex molecules where a chiral piperidine unit is required. Its stereocenter could be used to control the introduction of other stereocenters on the piperidine ring or on adjacent functionalities. While specific total syntheses employing this compound as a key building block are not prominent in the literature, the general strategies for piperidine synthesis underscore its potential value. For example, the functionalization of the piperidine ring at various positions (C2, C3, or C4) has been demonstrated with other derivatives, showcasing the versatility of this heterocyclic system. nih.gov
Use in Stereoselective Organocatalysis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, including piperidine derivatives, are frequently employed as organocatalysts, particularly in reactions proceeding through enamine or iminium ion intermediates.
While direct studies of this compound as an organocatalyst are limited, the principles of organocatalysis suggest its potential. The chirality of the sec-butyl group could influence the facial selectivity of reactions involving substrates that temporarily bind to the piperidine nitrogen. For instance, in reactions such as asymmetric Michael additions or aldol (B89426) reactions, the chiral environment created by the catalyst is crucial for achieving high enantioselectivity. The development of stereodivergent aldol reactions using a pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione illustrates the potential for controlling product stereochemistry with substituted piperidines. mdpi.com
Incorporation into Novel Materials and Supramolecular Assemblies
The unique structural and chemical properties of piperidine derivatives also lend themselves to applications in materials science, particularly in the design of polymers and the construction of ordered supramolecular structures.
Design of Piperidine-Based Monomers for Polymerization
Polymers containing piperidine moieties in their structure can exhibit interesting properties, such as pH-responsiveness and biocompatibility. The synthesis and polymerization of piperidine-containing monomers is an active area of research. For example, monomers like N-acryloylpiperidine have been used in reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined block copolymers that can self-assemble into nanoscale structures. researchgate.net
Other studies have focused on the radical polymerization of monomers such as 1-chlorine-3-piperidine-2-propylmethacrylate. researchcommons.orgresearchcommons.org The polymerization kinetics and the properties of the resulting polymers were investigated, demonstrating the feasibility of incorporating functionalized piperidine rings into polymer backbones. In a different approach, 1-(3-phenoxypropyl)piperidine-4-one has been used as an AB2 monomer to create either linear or hyperbranched polymers depending on the polymerization conditions. rsc.org this compound, with its reactive secondary amine, could be derivatized into a variety of monomers suitable for different polymerization techniques, with the chiral sec-butyl group potentially imparting unique chiroptical properties to the resulting polymers.
| Monomer | Polymerization Method | Resulting Polymer Type | Reference |
| N-acryloylpiperidine | RAFT Polymerization | Block Copolymers | researchgate.net |
| 1-chlorine-3-piperidine-2-propylmethacrylate | Radical Polymerization | Homopolymers | researchcommons.orgresearchcommons.org |
| 1-(3-phenoxypropyl)piperidine-4-one | Self-Polycondensation | Linear or Hyperbranched | rsc.org |
Future Research Directions and Emerging Opportunities for 4 Butan 2 Yl Piperidine
Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies
The chemical industry's shift towards greener and more efficient manufacturing processes presents significant opportunities for the synthesis of 4-(butan-2-yl)piperidine. Research is increasingly focused on moving beyond traditional, often harsh, synthetic methods to embrace more sustainable alternatives.
One promising avenue is the use of biocatalysis , which employs enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov Chemo-enzymatic approaches, which combine the advantages of both chemical and biological catalysis, are also being explored for the asymmetric dearomatization of pyridine (B92270) precursors to yield stereo-defined substituted piperidines. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade has been successfully used to prepare chiral 3- and 3,4-substituted piperidines. nih.gov Another innovative biocatalytic method involves the use of immobilized Candida antarctica lipase B (CALB) for the multicomponent synthesis of piperidine (B6355638) derivatives, offering high yields and catalyst reusability.
Catalytic hydrogenation of the corresponding pyridine derivative remains a primary route to piperidines. nih.gov Future research will likely focus on developing more sustainable catalytic systems. This includes the use of earth-abundant metal catalysts and milder reaction conditions. asianpubs.org Electrocatalytic hydrogenation, for example, allows for the synthesis of piperidines from pyridines at ambient temperature and pressure, offering a significant advantage over traditional high-pressure, high-temperature methods. nih.govacs.org Rhodium-catalyzed transfer hydrogenation using formic acid as a hydrogen source is another sustainable method that avoids the need for high-pressure hydrogen gas. dicp.ac.cn
Furthermore, the development of modular synthetic strategies is set to revolutionize the construction of complex piperidines. news-medical.net A novel two-stage process combining biocatalytic C-H oxidation with radical cross-coupling allows for the rapid and modular assembly of complex piperidine derivatives, significantly reducing the number of synthetic steps. news-medical.netchemistryviews.org This approach not only improves efficiency but also reduces waste and reliance on expensive precious metal catalysts. news-medical.net
| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |
| Biocatalysis/Chemo-enzymatic | Utilizes enzymes; high stereoselectivity; mild reaction conditions. nih.gov | Enantiomerically pure synthesis of chiral isomers; reduced environmental impact. |
| Electrocatalytic Hydrogenation | Ambient temperature and pressure; uses electricity to drive the reaction. nih.govacs.org | Increased safety; potential for use with renewable energy sources; high efficiency. |
| Transfer Hydrogenation | Avoids the use of high-pressure hydrogen gas. dicp.ac.cn | Enhanced operational safety; simplified reactor setup. |
| Modular Synthesis | Combines different synthetic techniques (e.g., biocatalysis and radical cross-coupling). news-medical.net | Rapid access to a diverse range of derivatives; increased synthetic efficiency. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for this compound into flow chemistry and automated platforms is a significant area for future development. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. researchgate.netnih.gov
The synthesis of piperidine derivatives has been successfully demonstrated in flow microreactors, for instance, through electroreductive cyclization. researchgate.net Such systems benefit from a large surface-area-to-volume ratio, leading to more efficient reactions. The continuous nature of flow synthesis also allows for the safe handling of hazardous reagents and intermediates. nih.gov For the synthesis of this compound, a flow process could enable a more streamlined and reproducible production, potentially on a preparative scale with continuous electrolysis. researchgate.net
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of reaction conditions. These platforms can systematically vary parameters such as temperature, pressure, and catalyst loading to rapidly identify optimal synthetic pathways. This high-throughput screening capability would be invaluable for exploring the vast chemical space of this compound derivatives.
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited by reactor size | Easily scalable by extending reaction time |
| Heat & Mass Transfer | Often inefficient | Highly efficient |
| Safety | Handling of hazardous materials can be risky | Smaller reaction volumes enhance safety |
| Process Control | Difficult to precisely control | Precise control over reaction parameters |
| Reproducibility | Can vary between batches | High reproducibility |
Advanced Computational Design of Novel Derivatives with Tailored Reactivity and Selectivity
Computational chemistry is poised to play a pivotal role in the rational design of novel this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling, for example, can be employed to predict the biological activity or physicochemical properties of new analogs based on their molecular structure. researchgate.netnih.govnih.gov By developing robust QSAR models, researchers can prioritize the synthesis of compounds with the highest potential for desired activities, thereby saving time and resources. researchgate.netnih.gov
Molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions of this compound derivatives with biological targets. researchgate.netresearchgate.net These computational techniques can be used to design molecules with improved binding affinity and selectivity. For instance, fragment-based QSAR and docking studies have been used to identify novel piperidine derivatives as potential inhibitors of specific protein-protein interactions. researchgate.net
The application of these computational tools can guide the synthesis of this compound derivatives with tailored properties. By predicting how structural modifications will affect reactivity, selectivity, and biological activity, computational design can accelerate the development of new molecules for a wide range of applications.
| Computational Technique | Application in Designing this compound Derivatives | Key Outcomes |
| QSAR Modeling | Predict the biological activity and properties of novel derivatives. researchgate.netnih.govnih.gov | Prioritization of synthetic targets; understanding of key structural features for activity. |
| Molecular Docking | Simulate the binding of derivatives to biological targets. researchgate.netresearchgate.net | Prediction of binding modes and affinities; design of more potent and selective compounds. |
| Molecular Dynamics | Simulate the dynamic behavior of ligand-receptor complexes over time. researchgate.net | Assessment of binding stability; understanding of conformational changes upon binding. |
Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies
The future of research on this compound will likely be characterized by increasing collaboration between organic chemists and experts in other fields, such as materials science, engineering, and data science. This interdisciplinary approach will be crucial for leveraging emerging technologies to their full potential.
The combination of biocatalysis with modern synthetic methods like radical cross-coupling is a prime example of such interdisciplinary research. news-medical.netchemistryviews.org This synergy allows for the creation of complex, three-dimensional molecules that were previously difficult to access. news-medical.netchemistryviews.org Similarly, the integration of electrochemistry with flow synthesis represents a convergence of chemical engineering and organic chemistry, leading to more sustainable and efficient manufacturing processes. nih.govacs.orgresearchgate.net
The application of machine learning and artificial intelligence to chemical synthesis is another exciting frontier. These technologies can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. By analyzing large datasets of chemical reactions, machine learning algorithms can identify patterns and relationships that may not be apparent to human researchers.
The continued exploration of this compound at the interface of these disciplines will undoubtedly lead to new discoveries and innovations, expanding the utility of this versatile chemical scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
